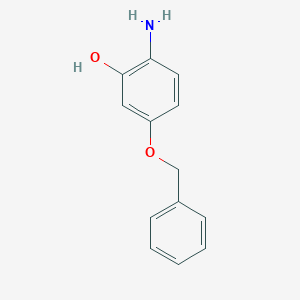

6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one

Descripción general

Descripción

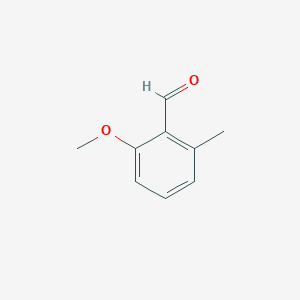

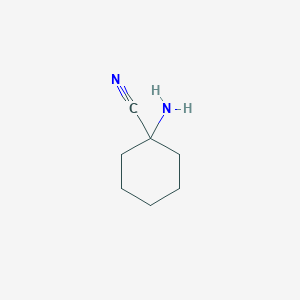

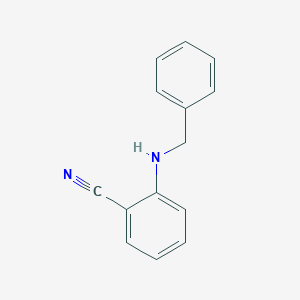

The compound "6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one" is a derivative of naphthyridine, a bicyclic structure composed of two fused six-membered rings with nitrogen atoms at positions 1 and 6. This compound is characterized by a tetrahydro modification indicating the saturation of the two rings and a benzyl group attached to the sixth carbon. The naphthyridine derivatives are of significant interest due to their pharmacological properties and potential as intermediates in the synthesis of natural product analogues .

Synthesis Analysis

The synthesis of related naphthyridinone compounds involves multi-step reactions. A general method for synthesizing dihydronaphthyridinones with aryl-substituted quaternary benzylic centers has been developed, which includes an SNAr reaction using chloronicotinate esters and tertiary benzylic nitriles, followed by a selective nitrile reduction and lactam ring closure . Another approach for synthesizing benzonaphthyrid

Aplicaciones Científicas De Investigación

Antioxidant Activity in Lipid Membranes and Low-Density Lipoproteins :

- A study by Nam et al. (2007) explored tetrahydro-1,8-naphthyridinol analogues of alpha-tocopherol. These compounds, including variants of the compound , demonstrated significant antioxidant activity in lipid membranes and low-density lipoproteins. They were found to be superior to alpha-tocopherol in trapping peroxyl radicals and showed potential for good antioxidant characteristics in both membranes and lipoproteins.

Synthesis of Dihydronaphthyridinones with Aryl-Substituted Quaternary Benzylic Centers :

- Murray et al. (2023) reported on the synthesis of various 7,8-dihydro-1,6-naphthyridin-5(6H)-ones and 3,4-dihydro-2,7-naphthyridin-1(2H)-ones, including compounds with a similar structure to "6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one". This research is significant in the context of organic synthesis and the development of new chemical compounds.

Antivertigo Agents Synthesis :

- The synthesis of methyl homologs of 5,6,7,8-tetrahydro-1,6-naphthyridine was explored by Shiozawa et al. (1984) as potential antivertigo agents. This research is relevant for understanding the chemical modifications and potential therapeutic applications of compounds similar to "6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one".

C-Met Kinase Inhibitors :

- Wang et al. (2013) discovered that by incorporating a cyclic urea pharmacophore into the 1,6-naphthyridine framework, they could create effective c-Met kinase inhibitors. This is significant for medicinal chemistry and the development of targeted therapies.

Propiedades

IUPAC Name |

6-benzyl-2,5,7,8-tetrahydro-2,6-naphthyridin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c18-15-14-7-9-17(11-13(14)6-8-16-15)10-12-4-2-1-3-5-12/h1-6,8H,7,9-11H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGSOMLGEDNNJIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C(=O)NC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624902 | |

| Record name | 6-Benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one | |

CAS RN |

601514-62-9 | |

| Record name | 6-Benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.